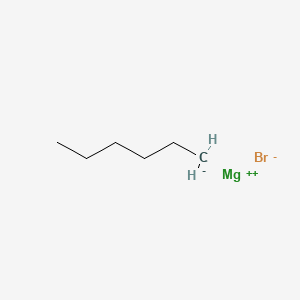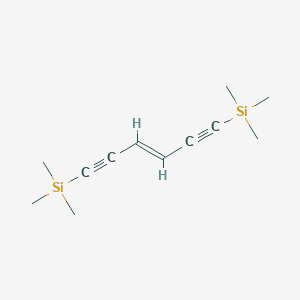
1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a hexen-diyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne can be synthesized through a multi-step process involving the coupling of trimethylsilyl-protected alkynes. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 1,6-dibromohexane and trimethylsilylacetylene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to the formation of alkanes or alkenes.
Substitution: Electrophilic substitution reactions can occur at the trimethylsilyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) under controlled conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or organometallic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to introduce silyl groups into polymer chains enhances the mechanical and thermal properties of the resulting materials.
Wirkmechanismus
The mechanism of action of 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne primarily involves its ability to undergo various chemical transformations due to the presence of reactive triple bonds and silyl groups. These transformations can lead to the formation of new chemical bonds and the introduction of functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis-(trimethylsilyl)-1,3-butadiyne
- 1,6-Bis-(trimethylsilyl)-1,3,5-hexatriyne
- 1,3,5-Tris-(trimethylsilyl)-benzene
Comparison: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne is unique due to its hexen-diyne backbone, which provides distinct reactivity compared to other silylated compounds. The presence of two trimethylsilyl groups enhances its stability and allows for selective functionalization. Compared to similar compounds, it offers a balance between reactivity and stability, making it a versatile building block in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C12H20Si2 |
|---|---|
Molekulargewicht |
220.46 g/mol |
IUPAC-Name |
trimethyl-[(E)-6-trimethylsilylhex-3-en-1,5-diynyl]silane |
InChI |
InChI=1S/C12H20Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,1-6H3/b8-7+ |
InChI-Schlüssel |
AIXQKVZCTRWEGP-BQYQJAHWSA-N |
Isomerische SMILES |
C[Si](C)(C)C#C/C=C/C#C[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C#CC=CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13392883.png)
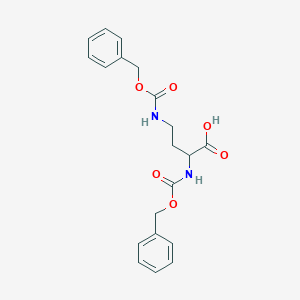
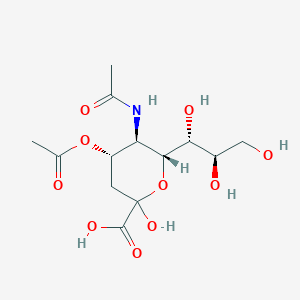
![Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester](/img/structure/B13392896.png)
![2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392906.png)

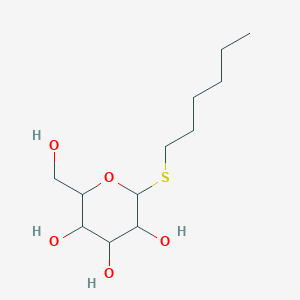

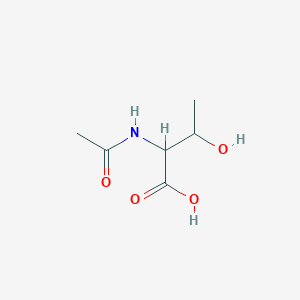
![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13392923.png)

![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)
![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)
